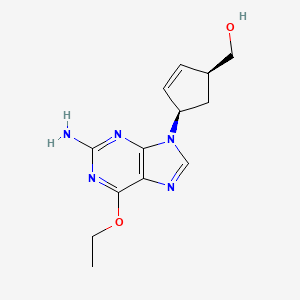
ethyl 2-(4-methyltriazol-1-yl)acetate
概要
説明
ethyl 2-(4-methyltriazol-1-yl)acetate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-methyltriazol-1-yl)acetate typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and produces the desired triazole ring with high yield and specificity. The reaction involves the use of azides and alkynes under copper-catalyzed conditions to form the 1,2,3-triazole ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield .
化学反応の分析
Types of Reactions: ethyl 2-(4-methyltriazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
科学的研究の応用
ethyl 2-(4-methyltriazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of ethyl 2-(4-methyltriazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
類似化合物との比較
1,2,4-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
1,2,3-Triazole Derivatives: Compounds with various substituents on the triazole ring, exhibiting diverse biological activities.
Uniqueness: ethyl 2-(4-methyltriazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl acetate group enhances its solubility and reactivity, making it a valuable compound in various applications .
特性
CAS番号 |
1154030-60-0 |
|---|---|
分子式 |
C7H11N3O2 |
分子量 |
169.18 g/mol |
IUPAC名 |
ethyl 2-(4-methyltriazol-1-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-10-4-6(2)8-9-10/h4H,3,5H2,1-2H3 |
InChIキー |
LRCRJWSWTZYILW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=C(N=N1)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(Oxiran-2-yl)methoxy]anthracene-9,10-dione](/img/structure/B8507245.png)
